(3-Phenoxyphenyl)hydrazine

Description

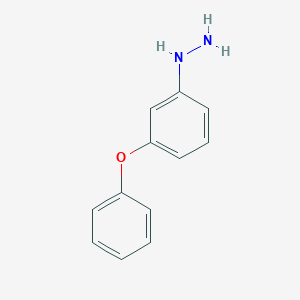

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUMKPRQWDUWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617051 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104997-24-2 | |

| Record name | (3-Phenoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Phenoxyphenyl)hydrazine chemical properties and structure

An In-Depth Technical Guide to (3-Phenoxyphenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, typically handled as its more stable hydrochloride salt, is a sophisticated chemical intermediate of significant interest to the pharmaceutical and organic synthesis sectors. Its structural motif, featuring a flexible phenoxy ether linkage, provides a unique three-dimensional scaffold that is increasingly leveraged in the design of novel bioactive molecules.[1] This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's chemical properties, a robust synthetic protocol, key reactivity, and its strategic application in medicinal chemistry, with a particular focus on its role as a precursor in the celebrated Fischer Indole Synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates a hydrazine moiety attached to a diphenyl ether core at the meta-position. This arrangement imparts a combination of rigidity from the aromatic rings and conformational flexibility from the ether linkage, a desirable feature for molecular recognition and binding to biological targets. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Core Structure

The molecule consists of a phenyl ring substituted with a phenoxy group and a hydrazine group, both at positions 1 and 3 respectively.

Physicochemical Data Summary

Quantitative properties of this compound hydrochloride are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 109221-90-1 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O · HCl | [1] |

| Molecular Weight | 236.7 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (~6.8-7.5 ppm) due to the overlapping signals from the two phenyl rings. The protons of the hydrazine group (-NH-NH₂) would appear as broad signals, with their chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show 12 distinct signals for the aromatic carbons, with those bonded to the oxygen and nitrogen atoms shifted downfield. For example, in related phenoxypyrazine structures, carbons involved in the C-O-C ether linkage appear around 140-155 ppm.[2]

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (typically 3200-3400 cm⁻¹), C-O-C asymmetric stretching for the ether linkage (~1240 cm⁻¹), and C=C stretching for the aromatic rings (~1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₂H₁₂N₂O) at m/z ≈ 216.10. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[3]

Synthesis of this compound Hydrochloride

The most reliable and common method for synthesizing aryl hydrazines is through the diazotization of an aniline precursor, followed by reduction. The following protocol adapts this classical approach for the preparation of this compound hydrochloride from 3-phenoxyaniline. This self-validating system ensures high conversion and purity, critical for subsequent applications in drug synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

This protocol is based on a well-established procedure for phenylhydrazine synthesis.[4]

Reagents and Equipment:

-

3-Phenoxyaniline

-

Concentrated Hydrochloric Acid (HCl, 12 M)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Deionized Water (H₂O), Brine, Diethyl Ether (Et₂O)

-

Magnetic stirrer, ice bath, Büchner funnel, vacuum flask

Step-by-Step Procedure:

-

Diazotization:

-

In a suitable flask, dissolve 1 equivalent of 3-phenoxyaniline in a mixture of water and concentrated HCl.

-

Cool the solution to 0°C using an ice bath with constant stirring.

-

Slowly add a solution of 1.05 equivalents of sodium nitrite in water dropwise, ensuring the temperature remains at 0°C.

-

Stir the resulting reaction mixture at 0°C for 1 hour to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.

-

Causality Insight: Maintaining a low temperature (0°C) is critical to prevent the highly reactive diazonium salt from decomposing. The slight excess of NaNO₂ ensures full conversion of the aniline.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of 2 equivalents of tin(II) chloride in concentrated HCl.

-

Cool this solution to 0°C in an ice bath.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the SnCl₂ solution dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring at room temperature for 2 hours. A precipitate of the desired hydrochloride salt will form.

-

Causality Insight: SnCl₂ is a classic and effective reducing agent for diazonium salts. Using 2 equivalents ensures the reduction proceeds to completion. The reaction is exothermic, necessitating slow addition to maintain control.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold brine and cold diethyl ether to remove residual acids and organic impurities.

-

Dry the resulting solid product in a vacuum oven at 40°C overnight.

-

The final product is this compound hydrochloride, obtained as a pale brown solid.[4] For most applications, like the Fischer indole synthesis, this product can be used without further purification.

-

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the reactivity of its hydrazine functional group, which serves as a potent nucleophile and a precursor to versatile intermediates.

The Fischer Indole Synthesis

The most prominent application of this compound is in the Fischer indole synthesis, a powerful reaction discovered in 1883 that forms an indole ring from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[5][6] This reaction is a cornerstone of heterocyclic chemistry and is frequently used to synthesize the core of many pharmaceuticals, including the triptan class of antimigraine drugs.[7]

Reaction Mechanism: The mechanism is a sophisticated cascade of reactions:[5][8][9]

-

Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer.

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement (a type of pericyclic reaction), which is the key bond-forming step.

-

Cyclization and Elimination: The resulting intermediate rearomatizes and then cyclizes. Finally, it eliminates a molecule of ammonia (NH₃) under the acidic conditions to yield the stable, aromatic indole ring.

Caption: Mechanism of the Fischer Indole Synthesis.

Role in Drug Discovery Scaffolding

The hydrazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.[10][11] By using this compound in the Fischer indole synthesis, medicinal chemists can create complex indole-based molecules with the unique phenoxyphenyl substituent. This substituent can be used to explore specific binding pockets in target proteins, modulate pharmacokinetic properties like solubility and metabolism, and ultimately design more potent and selective drugs. The resulting scaffolds are valuable in developing treatments for a range of conditions, including cancer, inflammation, and infectious diseases.[12][13][14]

Safety and Handling

This compound, like most hydrazine derivatives, is a hazardous chemical and must be handled with appropriate precautions. The information below is compiled from safety data sheets for phenylhydrazine and its analogues.[15][16]

| Hazard Category | GHS Hazard Statements and Precautions |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[15] P264: Wash skin thoroughly after handling.[15] P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Sensitization | H317: May cause an allergic skin reaction. |

| Long-Term Effects | H341: Suspected of causing genetic defects.[15] H350: May cause cancer.[15] H372: Causes damage to organs through prolonged or repeated exposure. |

| Environmental | H400: Very toxic to aquatic life. P273: Avoid release to the environment.[15] |

| Handling & Storage | Use only in a well-ventilated area, preferably a chemical fume hood.[16] Store in a tightly closed container in a dry, cool place, often under an inert atmosphere as it may be air and light sensitive.[16] |

| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes.[17] |

Conclusion

This compound is a high-value synthetic intermediate whose utility far exceeds its basic structural components. Its true power is realized when it is employed in sophisticated chemical transformations like the Fischer indole synthesis, enabling the construction of novel and complex molecular architectures. For the drug development professional, this compound represents a key starting material for creating libraries of indole derivatives, exploring structure-activity relationships, and ultimately discovering next-generation therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any research program aiming to leverage this versatile chemical tool.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Chemeurope.com. Fischer indole synthesis. [Link]

-

Talebizadeh, P. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

MySkinRecipes. (3-Phenoxy-phenyl)-hydrazine hydrochloride. [Link]

-

Salem, M. et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. [Link]

-

Ferreira, R. J. et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals (Basel). [Link]

-

Liu, K. et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. [Link]

-

Salem, M. et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry. [Link]

- Google Patents. (2016). Synthetic method of phenylhydrazine hydrochloride.

-

PubChem. 3-Methoxyphenylhydrazine hydrochloride. [Link]

-

Schwehm, C. M. (2016). Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. University of Nottingham. [Link]

-

Zhou, D. et al. (2015). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. [Link]

-

Chen, C-H. et al. (2024). Synthetic Applications of Carpino's Hydrazine. Accounts of Chemical Research. [Link]

-

Mathew, B. et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Dubey, P. et al. (2024). A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. Current Organic Synthesis. [Link]

-

Tey, Z. et al. (2024). 35Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms. ResearchGate. [Link]

-

Jadhav, S. et al. (2020). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride. SciSpace. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer_indole_synthesis [chemeurope.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Applications of Carpino's Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

(3-Phenoxyphenyl)hydrazine synthesis mechanism and pathways

An In-depth Technical Guide to the Synthesis of (3-Phenoxyphenyl)hydrazine

Introduction

This compound is a valuable chemical intermediate, primarily utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural motif, featuring a diphenyl ether linked to a hydrazine group, makes it a critical precursor for constructing complex heterocyclic systems, most notably indoles via the Fischer indole synthesis.[3][4] The utility of this compound in drug development is significant, with arylhydrazines being integral to the synthesis of various therapeutic agents, including antimigraine drugs of the triptan class.[4][5]

This technical guide provides a comprehensive overview of the predominant synthesis mechanism for this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of methodological variations. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep, practical understanding of this synthesis.

Primary Synthesis Pathway: Diazotization of 3-Phenoxyaniline and Subsequent Reduction

The most established and industrially viable route to this compound begins with the corresponding primary aromatic amine, 3-phenoxyaniline. The synthesis is a two-step process: (1) the conversion of the amine to a diazonium salt (diazotization), followed by (2) the reduction of this highly reactive intermediate to the desired hydrazine.[6][7]

Caption: Overall synthesis workflow for this compound.

Part 1: The Diazotization of 3-Phenoxyaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8] This reaction is foundational in aromatic chemistry, transforming a weakly nucleophilic amino group into an excellent leaving group (N₂), thereby enabling a wide array of subsequent transformations.[9]

Mechanism: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[10] The nitrous acid is then protonated by the excess acid and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[8][10] The primary amine (3-phenoxyaniline) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately yield the stable 3-phenoxyphenyldiazonium salt.[6][]

Caption: Mechanism of the diazotization of a primary aromatic amine.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Both nitrous acid and the resulting diazonium salt are unstable at higher temperatures.[10] Maintaining ice-cold conditions prevents the premature decomposition of nitrous acid and suppresses side reactions, such as the hydrolysis of the diazonium salt to form the corresponding phenol, which would reduce the final yield.

-

Strong Acid Medium: An excess of strong acid is required to ensure the complete generation of the nitrosonium ion, the key electrophile in the reaction.[]

Part 2: Reduction of the Diazonium Salt

Once formed, the 3-phenoxyphenyldiazonium salt is immediately used in the next step. It is reduced to the corresponding hydrazine using a suitable reducing agent.[12] This conversion is a cornerstone of arylhydrazine synthesis and offers several reagent choices, each with distinct advantages and disadvantages.

Common Reducing Agents:

| Reducing Agent | Chemical Formula | Advantages | Disadvantages | Yield (Typical) |

| Stannous Chloride | SnCl₂·2H₂O | High yields, reliable, well-established method.[12][13] | Generates heavy metal waste (tin salts), which can be difficult to remove and environmentally problematic.[14] | 80-98%[13] |

| Sodium Sulfite / Bisulfite | Na₂SO₃ / NaHSO₃ | Inexpensive, avoids heavy metals.[12][15] | Can require careful pH control and lengthy heating; may result in lower yields compared to SnCl₂.[16] | 80-84%[16] |

| Ascorbic Acid (Vitamin C) | C₆H₈O₆ | "Green" reagent, avoids heavy metals, entirely aqueous process possible.[14] | Can be more expensive; may require specific pH conditions for optimal results. | 57-71%[14] |

| Zinc Dust | Zn | Strong reducing agent.[12] | Can be too reactive, leading to over-reduction to the amine; generates metal waste. | Variable |

Mechanism Insight (Sulfite Reduction): The reduction with sodium sulfite is believed to proceed through an initial sulfur-nitrogen coupling. The diazonium ion is attacked by the sulfite or bisulfite ion to form a diazo-sulfonate intermediate.[12] Subsequent hydrolysis and reduction, often facilitated by heating in an acidic medium, cleaves the S-N bond and forms the hydrazine, which is protonated to the stable hydrazinium salt.[15][16]

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride via SnCl₂ Reduction

This protocol is adapted from a standard procedure for phenylhydrazine synthesis and is directly applicable to 3-phenoxyaniline.[13]

Materials:

-

3-Phenoxyaniline

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether (Et₂O)

-

Brine (saturated NaCl solution)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 3-phenoxyaniline in a mixture of deionized water and concentrated HCl.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for 1 hour.[13]

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (2.0 equivalents) in concentrated HCl.[13] Cool this solution in an ice bath.

-

Slowly add the cold stannous chloride solution dropwise to the cold diazonium salt solution with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. A precipitate of the hydrazine hydrochloride salt should form.[13]

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold brine and diethyl ether to remove inorganic salts and organic impurities.

-

Dry the product, this compound hydrochloride, in vacuo at 40 °C overnight. The product is typically obtained as a pale brown or off-white solid.[13]

-

Alternative Synthetic Pathways

While the diazotization-reduction sequence is dominant, modern cross-coupling chemistry offers alternative, albeit more specialized, routes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form C-N bonds. In principle, this compound could be synthesized by coupling 3-bromophenoxybenzene with hydrazine or a protected hydrazine equivalent. A related approach has been demonstrated for the synthesis of N-arylhydrazones, which are intermediates in the Fischer indole synthesis.[4] This method is powerful for creating diverse libraries of substituted arylhydrazines but is often more expensive due to the use of a palladium catalyst and specialized ligands.

Application in Further Synthesis: The Fischer Indole Synthesis

A primary application of this compound is in the Fischer indole synthesis, a classic and powerful reaction for creating indole ring systems.[5][17] In this reaction, the arylhydrazine is condensed with an aldehyde or ketone under acidic conditions to form a hydrazone intermediate. This intermediate then undergoes a[18][18]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, to yield the final indole product.[4][19]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the diazotization of 3-phenoxyaniline, followed by the reduction of the resulting diazonium salt. The choice of reducing agent offers a trade-off between yield, cost, and environmental impact, with stannous chloride being a high-yielding traditional standard and ascorbic acid representing a greener alternative. A thorough understanding of the reaction mechanisms and strict control over experimental conditions, particularly temperature, are paramount to achieving high yields and purity. The resulting hydrazine is a versatile intermediate, providing access to a wide range of biologically significant molecules, solidifying its importance in modern synthetic and medicinal chemistry.

References

-

Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

-

Browne, D. L., et al. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303. [Link]

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Chemical Communications, 51(71), 13572-13575. [Link]

-

Fischer Indole Synthesis - J&K Scientific LLC. (2021, February 23). J&K Scientific. [Link]

-

Fischer indole synthesis - Wikipedia. Wikipedia. [Link]

- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Norris, T., et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 13(1), 94-99. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Galeh, F. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2587-2598. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023). International Journal of Advanced Research in Science, Communication and Technology, 3(1). [Link]

-

(3-Methoxyphenyl)hydrazine - PubChem. National Center for Biotechnology Information. [Link]

-

Diazotization Reaction Mechanism - BYJU'S. BYJU'S. [Link]

-

Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2023). Nature Communications, 14(1), 1-10. [Link]

-

(3-Phenoxy-phenyl)-hydrazine hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

-

Recent Advances in Synthetic Routes to Azacycles. (2022). Molecules, 27(9), 2737. [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2013). Organic Syntheses, 90, 287-300. [Link]

-

Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Phenylhydrazine. Organic Syntheses. [Link]

-

Diazotization Reaction Mechanism - Unacademy. Unacademy. [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Asian Journal of Research in Chemistry, 12(6), 335-340. [Link]

-

Azibenzil. Organic Syntheses. [Link]

-

3-Phenoxy-benzyl-hydrazine - PubChem. National Center for Biotechnology Information. [Link]

-

Design, synthesis and antifungal activity of arylhydrazine analogs containing diphenyl ether fragments. (2024). Pest Management Science. [Link]

-

Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25). Online Chemistry notes. [Link]

-

3-Methoxyphenylhydrazine hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

- KR100517343B1 - Preparation method of Methoxyphenylhydrazine.

-

(3-(Benzyloxy)phenyl)hydrazine - PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. (3-Phenoxy-phenyl)-hydrazine hydrochloride [myskinrecipes.com]

- 2. Design, synthesis and antifungal activity of arylhydrazine analogs containing diphenyl ether fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diazotization Reaction Mechanism [unacademy.com]

- 7. guidechem.com [guidechem.com]

- 8. byjus.com [byjus.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. One moment, please... [chemicalnote.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. A family of low molecular-weight, organic catalysts for reductive C–C bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC03580E [pubs.rsc.org]

- 19. ijarsct.co.in [ijarsct.co.in]

A Technical Guide to the Discovery and Isolation of Novel (3-Phenoxyphenyl)hydrazine Derivatives as Potential Therapeutic Agents

This guide provides an in-depth exploration of the strategic discovery, synthesis, and isolation of novel (3-Phenoxyphenyl)hydrazine derivatives. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind experimental decisions, outlines self-validating protocols, and is grounded in authoritative literature to support researchers, medicinal chemists, and drug development professionals in this promising field.

Introduction: The Therapeutic Potential of the Hydrazine Scaffold

Hydrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active molecules.[1] Their utility stems from the reactive –NH–NH₂ group, which allows for versatile synthetic modifications, including condensations and cyclizations, to create diverse chemical libraries. This structural adaptability has led to the development of drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[2][3][4]

The (3-phenoxyphenyl) moiety, specifically, is a "privileged" structure in drug discovery. It is found in various non-steroidal anti-inflammatory drugs (NSAIDs). The core concept driving this research is molecular hybridization: combining the proven phenoxyphenyl scaffold with the versatile hydrazone pharmacophore.[5] The rationale is to develop novel chemical entities with potentially enhanced efficacy and, crucially, a safer profile, particularly concerning the gastrointestinal toxicity associated with traditional NSAIDs that feature a free carboxylic acid group.[6] Some studies suggest that the hydrazone moiety may inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LO), offering a dual-action mechanism for potent anti-inflammatory and analgesic effects.[5]

This guide will detail a comprehensive workflow for the synthesis of novel this compound derivatives, their subsequent isolation and purification, and rigorous characterization, using a strategy analogous to the successful synthesis of related phenoxyphenyl acetohydrazides.[6][7]

Strategic Synthesis of Novel Derivatives

The discovery of novel derivatives begins with a rational design approach, followed by a robust and reproducible synthetic protocol. The primary method for creating a library of diverse candidates from a core hydrazine structure is through condensation reactions with various aldehydes and ketones.[2]

Causality of the Synthetic Approach

The chosen synthetic pathway is a two-step process. First, the core hydrazide intermediate, 2-(3-phenoxyphenyl)acetohydrazide, is synthesized. The second step involves the acid-catalyzed condensation of this hydrazide with a library of substituted aromatic aldehydes.

-

Why start with 2-(3-phenoxyphenyl)acetic acid? This provides the core scaffold and introduces a flexible ethyl bridge, which can be crucial for optimal positioning within a target enzyme's active site.

-

Why convert the acid to a hydrazide? The resulting 2-(3-phenoxyphenyl)acetohydrazide is the key intermediate. Its terminal -NH₂ group is a potent nucleophile, primed for reaction with electrophilic carbonyl carbons of aldehydes.[7]

-

Why use a condensation reaction with various aldehydes? This is a highly efficient method for generating structural diversity. By introducing different substituents (e.g., halogens, nitro groups, methoxy groups) on the aldehyde's phenyl ring, we can systematically probe the structure-activity relationship (SAR), identifying which chemical features enhance or diminish biological activity.[6][8]

The overall workflow is depicted below.

Caption: Workflow for Synthesis, Isolation, and Evaluation.

Detailed Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)-2-(3-phenoxyphenyl)acetohydrazide

This protocol provides a self-validating system for synthesizing a representative derivative. Success is confirmed at each stage through standard analytical techniques.

Materials:

-

2-(3-phenoxyphenyl)acetohydrazide (1.5 mmol)

-

4-chlorobenzaldehyde (1.5 mmol)

-

Absolute Ethanol (10 mL)

-

Hydrochloric Acid (catalytic amount, ~2 drops)

-

10% aqueous Sodium Bicarbonate solution

-

Deionized Water

Procedure:

-

To a 50 mL round-bottom flask, add 2-(3-phenoxyphenyl)acetohydrazide (1.5 mmol) and absolute ethanol (10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Add 4-chlorobenzaldehyde (1.5 mmol) to the solution, followed by two drops of hydrochloric acid to catalyze the reaction.[7]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:toluene (1:4). The reaction is typically complete within 1 to 5 hours, evidenced by the consumption of the starting materials.[5]

-

Upon completion, neutralize the reaction mixture by slowly adding a 10% aqueous solution of sodium bicarbonate until effervescence ceases. This step quenches the acid catalyst and facilitates the precipitation of the product.[5]

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the collected solid with 20 mL of cold deionized water to remove any inorganic salts.[5]

-

The crude product is then purified by recrystallization from ethanol to yield the final pure compound.[9]

-

Dry the purified crystals under vacuum to remove residual solvent.

Isolation and Purification: Ensuring Compound Integrity

The purity of a novel compound is paramount for accurate biological evaluation and characterization. The choice of purification method depends on the scale and physicochemical properties of the product.

-

Recrystallization: This is the most common and effective method for purifying solid products from this synthetic route.[9] The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at different temperatures. Ethanol is often a suitable choice for these hydrazone derivatives.[5] The success of this technique is validated by obtaining a sharp melting point and clean spectroscopic data.

-

Column Chromatography: For derivatives that are difficult to crystallize or when impurities have similar solubility profiles, silica gel column chromatography is a powerful alternative. A gradient of solvents, such as hexane and ethyl acetate, is typically used to elute the components based on their polarity.

-

Industrial Scale Considerations: For larger scale purification of a core intermediate like phenylhydrazine, distillation is often employed. The process can be improved by distilling in the presence of a glycol or by pre-treating the crude material with an alkali hydroxide like sodium hydroxide to remove acidic impurities.[10]

Structural Characterization and Data Analysis

The identity and purity of each synthesized derivative must be unequivocally confirmed using a suite of analytical techniques. The data presented here are representative of what would be expected for a successful synthesis of a phenoxyphenyl hydrazone derivative.[5][7]

Spectroscopic Analysis

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the hydrogen atoms in the molecule. Key expected signals for N'-(substituted-benzylidene)-2-(phenoxyphenyl)acetohydrazide derivatives include:

-

A singlet for the NH proton, typically downfield (δ 9.5-11.9 ppm).[5][7]

-

A singlet for the imine proton (CH=N ) around δ 8.6-8.7 ppm.[5]

-

A complex multiplet in the aromatic region (δ 6.8-7.9 ppm) corresponding to the protons on the two phenyl rings.[5]

-

A singlet for the methylene (CH₂ ) protons adjacent to the carbonyl group.[7]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target derivative.[5]

Data Presentation

Quantitative results from synthesis and biological screening should be summarized for clear comparison and analysis of structure-activity relationships.

Table 1: Synthesis and Characterization Data for Representative Derivatives

| Compound ID | R-Group (on aldehyde) | Yield (%) | Melting Point (°C) | Molecular Formula | MS (m/z) [M⁺] |

| 1a | H | 85 | 154-156 | C₂₁H₁₈N₂O₂ | 342.38 |

| 1b | 4-Cl | 82 | 210-212 | C₂₁H₁₇ClN₂O₂ | 376.83 |

| 1c | 4-NO₂ | 78 | 245-247 | C₂₁H₁₇N₃O₄ | 387.38 |

| 1d | 4-OCH₃ | 88 | 198-200 | C₂₂H₂₀N₂O₃ | 372.41 |

Note: Data are hypothetical examples based on typical results for similar compounds.

Table 2: In Vitro Anti-inflammatory Activity Data

| Compound ID | % Inhibition of Paw Edema (at 3h) | IC₅₀ against COX-2 (µM) |

| 1a | 35% | 5.8 |

| 1b | 58% | 0.9 |

| 1c | 45% | 2.1 |

| 1d | 31% | 7.2 |

| Diclofenac | 65% | 0.5 |

Note: Data are hypothetical examples based on literature for analogous compounds to illustrate SAR.[6]

From this data, a preliminary SAR can be deduced: the presence of an electron-withdrawing group at the para position of the benzylidene ring (e.g., -Cl in 1b ) appears to significantly enhance anti-inflammatory activity compared to the unsubstituted analog (1a ) or an electron-donating group (1d ).

The logical relationship between molecular structure and biological activity is foundational to medicinal chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2953570A - Method of making hydrazine derivatives - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]

Physical and chemical characteristics of phenoxyphenylhydrazines

An In-depth Technical Guide on the Physical and Chemical Characteristics of Phenoxyphenylhydrazines

This guide provides a comprehensive overview of the essential physical and chemical characteristics of phenoxyphenylhydrazines, a class of aromatic compounds with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structural analysis, and reactive properties of these versatile molecules.

Introduction and Significance

Phenoxyphenylhydrazines are organic compounds characterized by a hydrazine group and a phenoxy group attached to a benzene ring. Their structural motif makes them valuable intermediates in the synthesis of various heterocyclic compounds, particularly indole derivatives. The strategic importance of phenoxyphenylhydrazines lies in their role as precursors to molecules with a wide range of biological activities, including anticonvulsant, antidepressant, and antimicrobial properties. Understanding their physicochemical properties is paramount for optimizing reaction conditions, developing new synthetic routes, and designing novel drug candidates.

Molecular Structure and Synthesis

The core structure of a phenoxyphenylhydrazine consists of a phenylhydrazine moiety linked to a phenoxy group. The position of the phenoxy group relative to the hydrazine group on the benzene ring (ortho, meta, or para) significantly influences the molecule's physical and chemical properties.

General Synthesis Pathway

The most common synthetic route to phenoxyphenylhydrazines involves a two-step process starting from the corresponding phenoxyaniline. This process is outlined below.

Figure 1: General synthesis workflow for phenoxyphenylhydrazines.

Experimental Protocol: Synthesis of 4-Phenoxyphenylhydrazine Hydrochloride

A representative protocol for the synthesis of 4-phenoxyphenylhydrazine hydrochloride is as follows:

-

Diazotization: 4-phenoxyaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction: A solution of tin(II) chloride in concentrated hydrochloric acid is prepared and cooled to 0 °C. The previously prepared diazonium salt solution is added slowly to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate, 4-phenoxyphenylhydrazine hydrochloride, is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Physical Characteristics

The physical properties of phenoxyphenylhydrazines are influenced by the substitution pattern on the phenyl rings and the nature of any additional functional groups.

Physical State and Solubility

Phenoxyphenylhydrazines are typically crystalline solids at room temperature. Their solubility is generally low in water but increases in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The hydrochloride salts of these compounds exhibit greater water solubility.

Thermal Properties

The thermal stability of phenoxyphenylhydrazines can be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide information on decomposition temperatures and melting points, which are critical for handling and storage.

| Compound | Melting Point (°C) |

| 4-Phenoxyphenylhydrazine hydrochloride | 218-220 |

| 2-Phenoxyphenylhydrazine | 80-82 |

| 3-Phenoxyphenylhydrazine hydrochloride | 175-177 |

Note: Melting points can vary depending on the purity of the compound and the experimental conditions.

Chemical Characteristics and Reactivity

The chemical reactivity of phenoxyphenylhydrazines is dominated by the nucleophilic nature of the hydrazine moiety.

Fischer Indole Synthesis

One of the most important reactions of phenoxyphenylhydrazines is the Fischer indole synthesis. In this reaction, the phenoxyphenylhydrazine is heated with an aldehyde or a ketone in the presence of an acid catalyst to form a substituted indole. This reaction is a cornerstone of synthetic organic chemistry for the construction of the indole nucleus, which is a common scaffold in many pharmaceuticals.

Figure 2: Reaction pathway of the Fischer indole synthesis.

Spectroscopic Properties

The structural elucidation of phenoxyphenylhydrazines relies heavily on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons in the phenoxy and phenylhydrazine rings. The protons of the -NH-NH₂ group appear as broad signals, and their chemical shifts are dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the phenoxy and hydrazine substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of a phenoxyphenylhydrazine will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the hydrazine group, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Applications in Drug Development

The phenoxyphenylhydrazine scaffold is a key building block in the synthesis of various biologically active compounds. For instance, it is a crucial intermediate in the production of certain selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents. The ability to readily form indole structures through the Fischer indole synthesis makes this class of compounds particularly valuable in medicinal chemistry.

Conclusion

Phenoxyphenylhydrazines are a fundamentally important class of organic compounds with well-defined physical and chemical properties. Their synthesis is straightforward, and their reactivity, particularly in the Fischer indole synthesis, has been extensively utilized in the preparation of complex molecular architectures. A thorough understanding of their characteristics, as outlined in this guide, is essential for their effective application in research and development, especially in the field of medicinal chemistry.

References

-

PubChem. (n.d.). 4-Phenoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenoxyphenylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

A Comprehensive Technical Guide to (3-Phenoxyphenyl)hydrazine: IUPAC Nomenclature and CAS Registration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical identifier landscape for (3-Phenoxyphenyl)hydrazine, a compound of interest in various research and development sectors. As a Senior Application Scientist, the aim is to deliver not just data, but a foundational understanding of the principles behind its systematic naming and registration, ensuring clarity and precision in scientific communication and regulatory compliance.

Introduction: The Importance of Unambiguous Chemical Identification

In the realm of chemical research and drug development, the precise identification of a molecule is paramount. Ambiguity in a compound's name can lead to costly errors, invalidate research findings, and create significant regulatory hurdles. Two universally recognized systems for unambiguous chemical identification are the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and the Chemical Abstracts Service (CAS) Registry Number. This guide will dissect these two systems as they apply to the molecule this compound.

PART 1: IUPAC Nomenclature of this compound

The IUPAC name of a compound provides a systematic and universally understood description of its molecular structure. For this compound, the correct and unambiguous IUPAC name is 1-(3-phenoxyphenyl)hydrazine .

Deconstructing the IUPAC Name

The name "1-(3-phenoxyphenyl)hydrazine" is derived following the established rules for naming hydrazine derivatives.[1] Let's break down the components of the name to understand the underlying logic:

-

Hydrazine: This is the parent molecule, a simple inorganic compound with the formula N₂H₄. It consists of two nitrogen atoms linked by a single bond, with each nitrogen atom bonded to two hydrogen atoms.[2][3]

-

Phenyl: This refers to the C₆H₅ functional group, a benzene ring where one hydrogen atom has been removed.

-

Phenoxy: This denotes a phenyl group attached to an oxygen atom (C₆H₅O-).

-

(3-phenoxyphenyl): This is the substituent group attached to the hydrazine parent. It indicates a phenyl group that is itself substituted with a phenoxy group at the 3-position of the phenyl ring. The numbering of the phenyl ring is crucial for defining the precise location of the phenoxy substituent.

-

1-: This locant specifies the point of attachment of the (3-phenoxyphenyl) group to the hydrazine molecule. According to IUPAC rules, the nitrogen atoms in hydrazine are numbered 1 and 2 (or N and N').[1] The "1-" indicates that the substituent is attached to the first nitrogen atom of the hydrazine chain.

The systematic application of these rules leads to the unambiguous name 1-(3-phenoxyphenyl)hydrazine .

Visualizing the Structure

To further clarify the nomenclature, a 2D structural representation with atom numbering is invaluable. The following diagram, generated using the DOT language, illustrates the connectivity and numbering of the atoms in 1-(3-phenoxyphenyl)hydrazine.

Caption: Molecular structure of 1-(3-phenoxyphenyl)hydrazine with atom numbering.

PART 2: CAS Registration of this compound

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, known as the CAS Registry Number (CAS RN), to every chemical substance that has been described in the open scientific literature. This number provides a single, unambiguous identifier that is independent of any of the various systematic, generic, or trivial names for a substance.

The CAS Registry Number for this compound is 104997-24-2 .

Understanding the CAS Registry Number

A CAS RN is a numeric identifier that can have up to ten digits, divided by hyphens into three parts. The final digit is a check digit that is used to verify the validity and uniqueness of the entire number. Unlike IUPAC names, CAS RNs have no chemical significance in their structure; they are assigned in sequential order as new substances are identified and registered.

The primary purpose of the CAS RN is to provide a reliable way to search for and identify a chemical substance across different databases and regulatory lists.

The CAS Registration Process: A General Overview

The registration of a new chemical substance with CAS is a meticulous process designed to ensure the uniqueness of each entry in the CAS REGISTRY℠ database. The general workflow for registering a new compound is as follows:

-

Submission: A chemist or organization submits information about a new chemical substance to CAS. This information typically includes the chemical name, molecular formula, and a structural diagram.

-

Analysis and Structure Verification: CAS scientists analyze the submitted data to determine the complete and unambiguous chemical structure. This includes stereochemistry where applicable.

-

Registry Search: The CAS REGISTRY database is searched to determine if the substance has been previously registered.

-

New Substance Registration: If the substance is found to be new, it is added to the CAS REGISTRY, and a new, unique CAS Registry Number is assigned.

This rigorous process ensures that each CAS RN corresponds to a single, well-defined chemical substance, preventing the confusion that can arise from the use of multiple synonyms for the same compound.

Summary of Key Identifiers

For quick reference, the key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Preferred IUPAC Name | 1-(3-phenoxyphenyl)hydrazine |

| CAS Registry Number | 104997-24-2 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

Conclusion

The accurate identification of chemical compounds is a cornerstone of scientific research and development. This guide has provided a detailed overview of the IUPAC nomenclature and CAS registration for this compound, elucidating the systematic naming conventions and the significance of its unique CAS Registry Number. By understanding and correctly applying these identifiers, researchers, scientists, and drug development professionals can ensure clarity, precision, and accuracy in their work, fostering effective collaboration and advancing scientific discovery.

References

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

-

IUPAC. Glossary of class names of organic compounds and reactivity intermediates based on structure (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(8-9), pp.1307-1375 (1995). [Link]

-

ACD/Labs. Rule C-921 (Hydrazines and Their Derivatives). [Link]

-

PubChem. 3-Phenoxy-benzyl-hydrazine. [Link]

-

LookChem. (3-PHENOXY-PHENYL)-HYDRAZINE Safety Data Sheets(SDS). [Link]

Sources

An In-depth Technical Guide to the Basic Reactivity of the Hydrazine Moiety with Carbonyl Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fundamental chemical interactions between the hydrazine moiety and carbonyl compounds. Moving beyond simple reaction schemes, this document delves into the mechanistic underpinnings, kinetic influences, and practical applications that are critical for professionals in chemical research and pharmaceutical development. The content is structured to build from foundational principles to advanced applications, ensuring a thorough understanding of this versatile chemical transformation.

Section 1: The Dueling Natures of the Reactants

The reaction between a hydrazine and a carbonyl compound is a classic example of nucleophilic addition-elimination. The success and rate of this reaction are governed by the intrinsic electronic and steric properties of both reactants.

The Hydrazine Moiety: A Potent Nucleophile

The reactivity of hydrazine (H₂N-NH₂) and its derivatives stems from the presence of lone pairs of electrons on the adjacent nitrogen atoms. This configuration leads to a phenomenon known as the alpha-effect , where the proximity of the second nitrogen enhances the nucleophilicity of the attacking nitrogen beyond what would be expected from basicity alone. This makes hydrazines particularly effective nucleophiles for attacking the electrophilic carbon of a carbonyl group.

The Carbonyl Compound: An Electrophilic Target

The carbonyl group (C=O) is characterized by a polarized double bond, with the electronegative oxygen atom drawing electron density away from the carbon atom. This creates a partial positive charge on the carbonyl carbon, rendering it susceptible to attack by nucleophiles. The reactivity of aldehydes and ketones is influenced by:

-

Steric Hindrance : Aldehydes, with a smaller hydrogen atom attached to the carbonyl carbon, are generally more reactive and accessible to nucleophiles than ketones, which have two bulkier alkyl or aryl groups.[1]

-

Electronic Effects : Electron-donating groups attached to the carbonyl carbon reduce its electrophilicity and slow down the reaction, whereas electron-withdrawing groups enhance electrophilicity and accelerate the reaction.[2]

Section 2: The Cornerstone Reaction: Hydrazone Formation

The condensation of a hydrazine with an aldehyde or ketone yields a hydrazone, a compound characterized by a carbon-nitrogen double bond (C=N-NH₂).[3] This reaction serves as the foundation for more complex transformations and is a widely used method in bioconjugation and analytical chemistry.[3]

Mechanism of Hydrazone Formation

The formation of a hydrazone is a two-step process:

-

Nucleophilic Addition : The reaction begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate known as a carbinolamine.

-

Dehydration : The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The Critical Role of pH

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is typically acid-catalyzed, with an optimal pH range that is mildly acidic (around 4.5-6).[1] This is due to a delicate balance:

-

Acidic Conditions (Low pH) : Acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack. However, at very low pH, the hydrazine nucleophile becomes protonated (R-NH-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[1]

-

Neutral to Basic Conditions (High pH) : At neutral or higher pH, there is insufficient acid to activate the carbonyl group, and the rate-limiting step becomes the dehydration of the tetrahedral intermediate.[2][4]

The relationship between reaction rate and pH often follows a bell-shaped curve, highlighting the need for careful pH control to achieve optimal reaction conditions.[1]

Caption: Workflow of the Wolff-Kishner Reduction.

Reaction Conditions and Modifications

The classical Wolff-Kishner reduction requires harsh conditions (e.g., KOH in refluxing diethylene glycol at ~200°C), which limits its applicability to base-stable substrates. [5][6]Several modifications have been developed to allow for milder reaction conditions:

-

Huang-Minlon Modification : This is the most common variation. It involves a one-pot procedure where the carbonyl compound, hydrazine, and base are refluxed in a high-boiling solvent like ethylene glycol. After the hydrazone has formed, water and excess hydrazine are distilled off to allow the temperature to rise, driving the reduction to completion. This modification often leads to higher yields and shorter reaction times. [7]* Cram Modification : This procedure uses potassium tert-butoxide in dimethyl sulfoxide (DMSO), allowing the reaction to proceed at much lower temperatures, sometimes even at room temperature.

-

Barton Modification : This variation is suitable for sterically hindered ketones that are resistant to standard conditions and requires even higher reaction temperatures. [7] The Wolff-Kishner reduction is complementary to the Clemmensen reduction, which reduces carbonyls to alkanes under strongly acidic conditions. The choice between the two methods depends on the presence of other acid- or base-sensitive functional groups in the molecule. [5][8]

Section 4: Experimental Protocols: From Theory to Practice

The following protocols provide standardized procedures for the synthesis of a model hydrazone and a classic Wolff-Kishner reduction.

Protocol: Synthesis of Acetone Phenylhydrazone

This protocol describes the synthesis of a simple hydrazone from acetone and phenylhydrazine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Phenylhydrazine | 108.14 | 5.41 g | 0.05 |

| Acetone | 58.08 | 3.20 g | 0.055 |

| Acetic Acid (glacial) | 60.05 | ~1 mL | - |

| Ethanol | 46.07 | 20 mL | - |

Procedure

-

In a 100 mL flask, dissolve 5.41 g of phenylhydrazine in 20 mL of ethanol.

-

To this solution, add 3.20 g of acetone.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the mixture at room temperature for 30 minutes. The product may begin to crystallize.

-

If necessary, cool the mixture in an ice bath to promote complete crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Allow the product to air dry. The expected product is acetone phenylhydrazone.

Protocol: The Huang-Minlon Modification of the Wolff-Kishner Reduction of Acetophenone

This protocol details the reduction of acetophenone to ethylbenzene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Acetophenone | 120.15 | 12.0 g | 0.1 |

| Hydrazine Hydrate (85%) | 50.06 | 12.0 mL | ~0.2 |

| Potassium Hydroxide | 56.11 | 16.8 g | 0.3 |

| Diethylene Glycol | 106.12 | 100 mL | - |

Procedure

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add 100 mL of diethylene glycol, 12.0 g of acetophenone, and 12.0 mL of 85% hydrazine hydrate.

-

Add 16.8 g of potassium hydroxide pellets to the flask.

-

Heat the mixture to reflux (around 110-130°C) for 1 hour to ensure complete formation of the hydrazone.

-

Remove the reflux condenser and replace it with a distillation apparatus.

-

Increase the heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.

-

Once the temperature reaches 200°C, reattach the reflux condenser and continue to heat at this temperature for 3-4 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 100 mL of water and transfer it to a separatory funnel.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product, ethylbenzene. Further purification can be achieved by distillation.

Section 5: Factors Influencing Reactivity: A Deeper Dive

A thorough understanding of the factors that control the reaction between hydrazines and carbonyls is essential for optimizing reaction conditions and predicting outcomes.

| Factor | Effect on Reaction Rate | Rationale |

| Reactant Concentration | Increased concentration generally increases the rate. | Higher concentration leads to a greater frequency of molecular collisions between the reactants. [9][10] |

| Temperature | Increased temperature significantly increases the rate. | Provides molecules with the necessary activation energy to overcome the energy barrier for the reaction. A common rule of thumb is that the rate doubles for every 10°C increase. [10] |

| Steric Hindrance | Increased steric bulk on either the hydrazine or the carbonyl compound decreases the rate. | Bulky groups physically obstruct the approach of the nucleophile to the electrophilic carbonyl carbon. [1][2] |

| Electronic Effects | Electron-withdrawing groups on the carbonyl and electron-donating groups on the hydrazine increase the rate. | Electron-withdrawing groups make the carbonyl carbon more electrophilic. Electron-donating groups increase the nucleophilicity of the hydrazine. [2] |

| Solvent | Polar, protic solvents can facilitate proton transfer steps. High-boiling point solvents are necessary for the Wolff-Kishner reduction. | The choice of solvent can influence the stability of intermediates and transition states. [11] |

| Catalyst | Acid catalysts are crucial for hydrazone formation. The base is a reagent in the Wolff-Kishner reduction. | Catalysts provide an alternative reaction pathway with a lower activation energy. [1][10] |

Conclusion

The reaction of the hydrazine moiety with carbonyl compounds represents a cornerstone of modern organic synthesis. From the fundamental formation of hydrazones, governed by a delicate interplay of electronic effects and pH, to the powerful deoxygenation of the Wolff-Kishner reduction, these transformations offer a versatile toolkit for chemical manipulation. For professionals in drug development, a deep mechanistic understanding of these reactions is paramount for the rational design of synthetic routes, the development of novel bioconjugation strategies, and the creation of new molecular entities with therapeutic potential.

References

-

Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

-

Wikipedia. (2023). Hydrazone. Retrieved from [Link]

-

Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

-

Viggiano, A. A., et al. (2006). Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry, 17(7), 986–996. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 7(1), 145–151. Retrieved from [Link]

-

Pearson. (2024). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

-

Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(20), 6835. Retrieved from [Link]

-

Al-Saeedi, S. I. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(2), 1-8. Retrieved from [Link]

-

ResearchGate. (2012). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Retrieved from [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(41), 17871-17883. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1378–1381. Retrieved from [Link]

-

RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. Retrieved from [Link]

-

ACS Publications. (1995). Example of the Wolff-Kishner reduction procedure suitable for an undergraduate organic lab experiment: Preparation of oxindole. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

BC Open Textbooks. (n.d.). Factors that Affect the Rate of Reactions – Introductory Chemistry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Factors that affect reaction rates. Retrieved from [Link]

-

CK-12 Foundation. (2025). Factors Affecting Rate of Reaction. Retrieved from [Link]

-

Penn State Pressbooks. (2018). 12.2 Factors Affecting Reaction Rates – Chemistry 112. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Wolff-Kishner Reduction [organic-chemistry.org]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. 12.2 Factors Affecting Reaction Rates – (2018) Chemistry 112- Chapters 12-17 of OpenStax General Chemistry [psu.pb.unizin.org]

- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

Part 1: Core Physicochemical Properties and Identification

An In-Depth Technical Guide to (3-Phenoxyphenyl)hydrazine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. It details the compound's core properties, synthesis, key reactions, and applications, with a focus on its role in the construction of pharmaceutically relevant molecules.

This compound is a substituted aromatic hydrazine that serves as a critical building block in organic synthesis. Its bifunctional nature, containing both a nucleophilic hydrazine moiety and a phenoxyphenyl scaffold, makes it a versatile precursor for a variety of heterocyclic systems.

Proper identification and characterization are paramount for its effective use in synthesis. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 200.24 g/mol | |

| Molecular Formula | C₁₂H₁₂N₂O | |

| CAS Number | 104997-24-2 | |

| Appearance | Brown Solid | |

| Synonyms | 1-(3-phenoxyphenyl)hydrazine | |

| InChI Key | CXUMKPRQWDUWQE-UHFFFAOYSA-N |

Part 2: Synthesis of this compound

The most established and reliable method for synthesizing arylhydrazines, including this compound, involves a two-step process starting from the corresponding aniline. This process leverages the diazotization of the primary amine followed by a controlled reduction.

-

Diazotization of 3-Phenoxyaniline : The synthesis begins with the conversion of 3-phenoxyaniline to its corresponding diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction to the Hydrazine : The resulting diazonium salt is then reduced to form the hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite. This step carefully reduces the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂).

The overall synthetic pathway is a cornerstone of aromatic chemistry, providing reliable access to a wide range of substituted arylhydrazines.

Caption: Proposed synthetic pathway for this compound.

Part 3: Chemical Reactivity and the Fischer Indole Synthesis

The primary utility of this compound in synthetic chemistry is its role as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered by Emil Fischer in 1883, forms the aromatic heterocycle indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions[1]. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including antimigraine drugs of the triptan class[1][2].

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a well-elucidated, multi-step mechanism that is typically catalyzed by Brønsted or Lewis acids such as HCl, H₂SO₄, polyphosphoric acid, or zinc chloride[1][2].

-

Hydrazone Formation : The reaction initiates with the acid-catalyzed condensation of this compound with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate[3].

-

Tautomerization : The phenylhydrazone tautomerizes to its more reactive enehydrazine isomer[1][2]. This step is crucial as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement : The enehydrazine undergoes a cyclic[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenoxy-phenyl ring[2][5].

-

Rearomatization and Cyclization : The intermediate diimine quickly rearomatizes. Subsequent acid-catalyzed intramolecular cyclization forms a five-membered ring[1].

-

Ammonia Elimination : The final step involves the elimination of an ammonia molecule from the cyclic aminal, which results in the formation of the thermodynamically stable aromatic indole ring[1][3].

Caption: Key mechanistic steps of the Fischer indole synthesis.

Part 4: Applications in Research and Drug Development

The synthetic utility of this compound extends directly into pharmaceutical and materials science research.

-

Pharmaceutical Intermediates : As a precursor to substituted indoles, this compound is invaluable for creating libraries of potential drug candidates. The resulting indole derivatives are investigated for a wide range of biological activities, including as analgesic and anti-inflammatory agents[6]. The hydrazine moiety itself is recognized as a pharmacophore in some contexts, contributing to the development of dual cyclooxygenase (COX) and 5-lipoxygenase (5-LO) inhibitors[7].

-

Activity-Based Protein Profiling : Beyond its role as a simple building block, the hydrazine functional group can act as a covalent modifier. Hydrazine-based chemical probes have been developed for activity-based protein profiling (ABPP) to target enzymes with electrophilic cofactors, highlighting a sophisticated application in modern chemical biology and target discovery[8].

-

Dye and Pigment Synthesis : The hydrochloride salt of this compound is noted for its use as an intermediate in the synthesis of azo dyes and pigments, which are critical for the textile and printing industries[6].

Part 5: Experimental Protocol: A Representative Fischer Indole Synthesis

This section provides a validated, self-contained protocol for the synthesis of a 6-phenoxy-substituted carbazole derivative, a class of compounds with applications in materials science and as pharmaceutical scaffolds.

Objective: To synthesize 6-phenoxy-2,3,4,9-tetrahydro-1H-carbazole from this compound and cyclohexanone.

Reagents & Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid (or another suitable acid catalyst like polyphosphoric acid)

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Crystallization dish and filtration equipment

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Addition of Carbonyl : Add cyclohexanone (1.1 eq) to the solution. The slight excess of the ketone ensures the complete consumption of the limiting hydrazine reagent.

-

Reaction Execution : Heat the mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide sufficient thermal energy to overcome the activation barriers of the sigmatropic rearrangement and cyclization steps.

-

Workup and Isolation : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Purification : Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-phenoxy-2,3,4,9-tetrahydro-1H-carbazole.